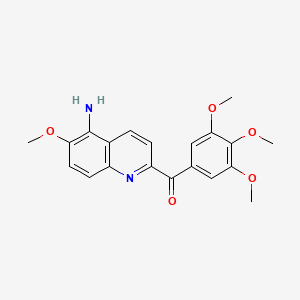
N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules characterized by the presence of isoquinoline and benzamide structures. These elements often confer significant biological and chemical properties, making such compounds of interest for various applications in medicinal chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" likely involves multiple steps:
Step 1: Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline ring via Pictet-Spengler reaction.
Step 2: Attachment of the ethyl linkage through a reductive amination.
Step 3: Formation of the phenylcarbamoyl intermediate.
Step 4: Coupling with 3,4-dimethoxybenzamide using peptide coupling reagents like EDC/HOBt.
Industrial Production Methods
Scaling up to industrial production involves optimizing conditions for yield and purity, such as:
Employing automated systems for multi-step synthesis.
Optimizing solvent systems and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Undergoes oxidation at the isoquinoline ring, potentially forming N-oxides.
Reduction: Reduction at the amide bonds or the aromatic rings might be observed under specific conditions.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents like KMnO4 or H2O2.
Reduction: Hydrides like NaBH4 or catalytic hydrogenation.
Substitution: Lewis acids or halogenating agents for aromatic substitution.
Major Products
Oxidation may yield corresponding N-oxides.
Reduction could result in partially hydrogenated derivatives.
Substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate for synthesizing complex organic molecules.
Studies of aromatic substitution reactions.
Biology
Potential as a pharmacophore in drug design.
Investigating interactions with biological macromolecules.
Medicine
Potential candidate for developing therapeutic agents due to the presence of bioactive isoquinoline and benzamide moieties.
Research into its efficacy as a cancer therapeutic, given its structural similarity to known cytotoxic agents.
Industry
Employed in the synthesis of advanced materials.
Used as a template for developing novel catalysts.
Mécanisme D'action
While the detailed mechanism is complex and depends on its specific application, generally:
Molecular Targets: Might interact with enzymes or receptors due to its isoquinoline structure.
Pathways: Could modulate signaling pathways involved in cell proliferation or apoptosis, particularly in cancer cells.
Comparaison Avec Des Composés Similaires
Compared to other isoquinoline-based compounds, "N-(2-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenylcarbamoyl)phenyl)-3,4-dimethoxybenzamide" stands out due to its:
High degree of methoxylation which influences its reactivity and solubility.
Dual action potential in biological and industrial chemistry.
Similar Compounds
Papaverine: Also an isoquinoline derivative but used primarily as a vasodilator.
Berberine: Another isoquinoline with a broad spectrum of biological activity, mainly in antimicrobial research.
Paclitaxel: A complex molecule used as a chemotherapy drug, though structurally more complex.
This deep dive should give you a comprehensive overview of "this compound". Anything more specific you're curious about?
Propriétés
Formule moléculaire |
C35H37N3O6 |
|---|---|
Poids moléculaire |
595.7 g/mol |
Nom IUPAC |
N-[2-[[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C35H37N3O6/c1-41-30-14-11-25(20-31(30)42-2)34(39)37-29-8-6-5-7-28(29)35(40)36-27-12-9-23(10-13-27)15-17-38-18-16-24-19-32(43-3)33(44-4)21-26(24)22-38/h5-14,19-21H,15-18,22H2,1-4H3,(H,36,40)(H,37,39) |
Clé InChI |
WKEBQZAUNGERGA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)CCN4CCC5=CC(=C(C=C5C4)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B10752848.png)


![N-[2-[1-(2-bicyclo[2.2.1]hept-5-enylmethylcarbamoylsulfamoyl)piperidin-4-yl]ethyl]-2-methoxypyridine-3-carboxamide](/img/structure/B10752860.png)

![(2R,10R)-3,12-dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B10752872.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B10752874.png)
![6-[(Z)-hydrazinylidenemethyl]-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile](/img/structure/B10752878.png)
![7-Fluoro-3-[(2-fluoro-4-iodophenyl)amino]furo[3,2-c]pyridine-2-carboxylic acid N-[((S)-2-hydroxypropyl)oxy]amide](/img/structure/B10752880.png)
![(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide](/img/structure/B10752887.png)

![(7Z)-N-[2-(dimethylamino)ethyl]-7-(5-fluoro-2-oxo-1H-indol-3-ylidene)-2-methyl-1,4,5,6-tetrahydroindole-3-carboxamide](/img/structure/B10752905.png)
![2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide](/img/structure/B10752916.png)
